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Compound of Interest

3-Ethoxy-4-
Compound Name: o
hydroxyphenylacetonitrile

Cat. No.: B1584660

This guide provides a comprehensive overview of the chemical and physical properties of 3-
Ethoxy-4-hydroxyphenylacetonitrile, a key intermediate in the synthesis of various organic
compounds. This document is intended for researchers, scientists, and professionals in the
field of drug development and chemical synthesis, offering insights into its synthesis, reactivity,
and safe handling.

Introduction and Core Properties

3-Ethoxy-4-hydroxyphenylacetonitrile, with the CAS number 205748-01-2, is an aromatic
nitrile possessing both an ethoxy and a hydroxyl functional group on the phenyl ring.[1] These
functional groups significantly influence its chemical reactivity and physical properties, making it
a versatile building block in organic synthesis. Its structure is foundational for the development
of more complex molecules, particularly in the pharmaceutical industry where the
phenylacetonitrile moiety is a common scaffold.

Physicochemical Characteristics

The physicochemical properties of 3-Ethoxy-4-hydroxyphenylacetonitrile are summarized in
the table below. These properties are crucial for its handling, storage, and application in various
chemical reactions.
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Property Value Source
Molecular Formula C10H11NO2 [1]
Molecular Weight 177.2 g/mol [1]
Melting Point 92-94 °C [1]
Boiling Point 339.8 °C at 760 mmHg [1]
Density 1.146 g/cm3 [1]
Flash Point 159.3 °C [1]
CAS Number 205748-01-2 [1]

Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

A plausible synthetic route to 3-Ethoxy-4-hydroxyphenylacetonitrile involves the reaction of
3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source. This method is adapted from a
general process for preparing hydroxyphenylacetonitriles.[2][3]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic substitution where the hydroxyl group of
the benzyl alcohol is converted into a good leaving group, which is then displaced by a cyanide
ion. A common approach involves the in-situ generation of hydrocyanic acid from an alkali
metal cyanide and an acid.
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Reaction Conditions

Solvent: Dimethyl sulfoxide (DMSO)

Temperature: 110-140 °C

——————————————————————————
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Caption: Proposed synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile.

Detailed Experimental Protocol

The following is a generalized protocol based on the synthesis of analogous
hydroxyphenylacetonitriles[2][3]:

e Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a
dropping funnel, dissolve 3-ethoxy-4-hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO).

» Addition of Cyanide: Add potassium cyanide to the solution.

o Acid Addition: Heat the mixture to approximately 125°C. Slowly add glacial acetic acid
dropwise over one hour while maintaining the temperature. The acetic acid reacts with
potassium cyanide to generate hydrocyanic acid in situ.

e Reaction: Stir the reaction mixture at 125°C for an additional 2 hours.
o Workup:

o Cool the reaction mixture and remove the DMSO under reduced pressure.
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o To the residue, add water and an immiscible organic solvent (e.g., chloroform).

o Separate the organic layer. The aqueous layer may be extracted further with the organic
solvent.

o Combine the organic extracts, wash with water, and dry over a suitable drying agent (e.g.,
anhydrous sodium sulfate).

o Remove the solvent under reduced pressure to yield the crude product.

 Purification: The crude 3-Ethoxy-4-hydroxyphenylacetonitrile can be purified by
recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of 3-Ethoxy-4-hydroxyphenylacetonitrile is dictated by the nitrile group, the
aromatic ring, and the hydroxyl and ethoxy substituents.

Key Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

o Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethoxy-4-
hydroxyphenylacetic acid. This carboxylic acid derivative is a valuable intermediate in the
synthesis of pharmaceuticals.

e Reduction: The nitrile group can be reduced to a primary amine, 2-(3-ethoxy-4-
hydroxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride
(LiAlIH4) or through catalytic hydrogenation. These amines are also important precursors in
drug synthesis.

o Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds
can add to the nitrile carbon to form ketones after hydrolysis.

Influence of Ring Substituents

The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring
towards electrophilic substitution reactions. The directing effects of these groups will influence
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the position of substitution.

Applications in Drug Development

Phenylacetonitrile derivatives are important structural motifs in many pharmaceuticals. The
nitrile group is often considered a bioisostere for other functional groups and can participate in
key binding interactions with biological targets. While specific applications of 3-Ethoxy-4-
hydroxyphenylacetonitrile are not extensively documented in publicly available literature, its
structural similarity to intermediates used in the synthesis of known drugs suggests its potential
as a valuable building block in the development of new therapeutic agents.

Spectral Characterization

While experimental spectral data for 3-Ethoxy-4-hydroxyphenylacetonitrile is not readily
available, the expected spectral characteristics can be inferred from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Ethoxy-4-hydroxyphenylacetonitrile is expected to show characteristic
absorption bands for its functional groups. A computed vapor phase IR spectrum for the
isomeric 3-ethoxy-4-hydroxybenzonitrile shows key peaks that would be similar.[4]

e O-H stretch (hydroxyl): A broad band around 3400-3600 cm~1

e C=N stretch (nitrile): A sharp, medium intensity band around 2240-2260 cm~1
e C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm~1
e C=C stretch (aromatic): Peaks in the 1450-1600 cm~1 region

e C-O stretch (ether and phenol): Bands in the 1000-1300 cm~1 region

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra would provide detailed structural information. Predicted chemical
shifts are as follows:

e 1H NMR:
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o Aromatic protons would appear as multiplets in the aromatic region (o 6.5-7.5 ppm).

o The methylene protons (CH2) of the acetonitrile group would be a singlet around o 3.7
ppm.

o The ethoxy group would show a quartet for the OCH: protons around 6 4.1 ppm and a
triplet for the CHs protons around & 1.4 ppm.

o The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent
on concentration and solvent.

e 13C NMR:
o The nitrile carbon would appear around 6 118-120 ppm.
o Aromatic carbons would be in the & 110-160 ppm range.
o The methylene carbon of the acetonitrile group would be around & 20-30 ppm.

o The ethoxy carbons would appear at approximately 6 64 (OCHz) and & 15 (CHs).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of
the compound (177.2 g/mol ). Fragmentation patterns would likely involve the loss of the
ethoxy group, the cyano group, and other characteristic fragments of the aromatic ring.

Safety and Handling

3-Ethoxy-4-hydroxyphenylacetonitrile is classified with the hazard statement "Xi," indicating
it is an irritant.[1] General precautions for handling aromatic nitriles should be followed.

» Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves
and safety glasses.

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
any dust or vapors.
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o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

o Toxicity: While specific toxicity data for this compound is limited, many nitriles can release
cyanide in the body, leading to toxicity.[5][6] Therefore, exposure should be minimized.

Conclusion

3-Ethoxy-4-hydroxyphenylacetonitrile is a valuable chemical intermediate with significant
potential in organic synthesis, particularly in the field of drug discovery and development. This
guide has provided a detailed overview of its chemical properties, a plausible synthetic route,
its reactivity, and safety considerations. Further research into the specific applications and
biological activity of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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